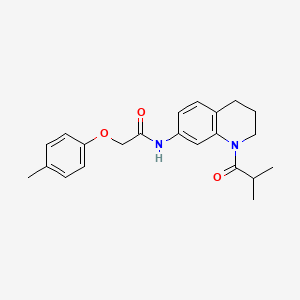![molecular formula C17H19N5S B2413357 5,6-Dimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 379243-82-0](/img/structure/B2413357.png)
5,6-Dimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine derivatives, such as the one you mentioned, are a class of compounds that have been extensively studied due to their wide range of pharmacological activities . They are often used in the design of new drugs .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be determined using various techniques, such as X-ray crystallography . The structure is often influenced by the substituents on the pyrimidine ring.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “5,6-Dimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine” would depend on its specific structure. For example, a similar compound, 5,6-dimethyl-2-(pyridin-4-yl)pyrimidin-4-ol, has a molecular weight of 201.23 .科学的研究の応用
Anticancer Activity
DMPTP has garnered attention due to its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting tumor growth and metastasis. Mechanistically, DMPTP interferes with key cellular pathways, such as cell cycle regulation and apoptosis, making it a promising candidate for further investigation in cancer therapy .
Antibacterial Properties
In the realm of infectious diseases, DMPTP demonstrates antibacterial activity against various bacterial strains. Its unique chemical structure allows it to interact with bacterial enzymes or cell membranes, disrupting essential processes and inhibiting bacterial growth. Researchers are actively studying DMPTP as a potential antibiotic agent .
Neurological Disorders
DMPTP’s interaction with neurotransmitter receptors has sparked interest in its potential for treating neurological disorders. It modulates specific receptors in the central nervous system, affecting neurotransmission and potentially mitigating conditions like Alzheimer’s disease, Parkinson’s disease, or epilepsy. Further studies are needed to validate its efficacy .
Anti-Inflammatory Effects
Chronic inflammation contributes to various diseases, including autoimmune disorders. DMPTP exhibits anti-inflammatory properties by suppressing pro-inflammatory cytokines and signaling pathways. Researchers are investigating its potential in managing conditions like rheumatoid arthritis and inflammatory bowel diseases .
Antiviral Activity
DMPTP has shown promise as an antiviral agent against certain viruses. It interferes with viral replication, inhibiting the spread of infections. While more research is needed, its activity against RNA viruses (such as influenza) and DNA viruses (such as herpes simplex) warrants further exploration .
Drug Design and Synthesis
Beyond its direct applications, DMPTP serves as a valuable synthon in drug development. Medicinal chemists use its core structure to create novel derivatives with improved properties. These derivatives can target specific diseases, optimize pharmacokinetics, and enhance drug efficacy .
作用機序
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity .
Mode of Action
Compounds with similar structures have been found to interact with α receptors . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been found to contribute to the hyperphosphorylation of the retinoblastoma (rb) family of proteins, which results in the release of associated protein factors .
Result of Action
Similar compounds have been found to increase the phosphorylation of h2ax in mcf-7 cells .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5,6-dimethyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5S/c1-12-13(2)23-17-15(12)16(19-11-20-17)22-9-7-21(8-10-22)14-5-3-4-6-18-14/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEDNQBYUWHQLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=CC=N4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Fluorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2413274.png)
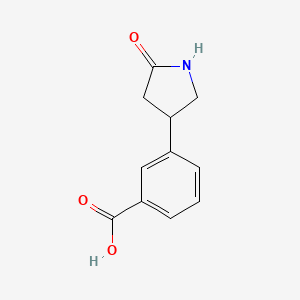
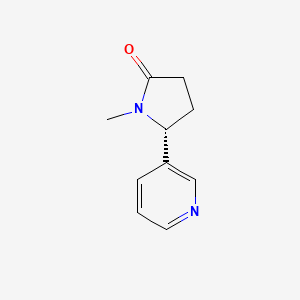

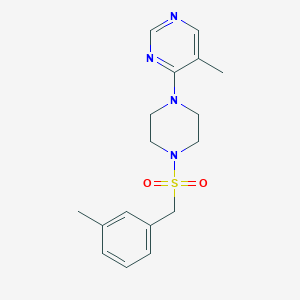
![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2413283.png)
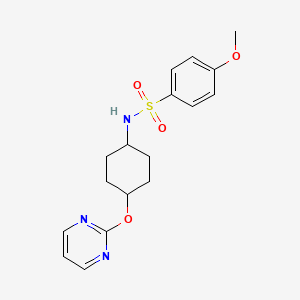

![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B2413291.png)

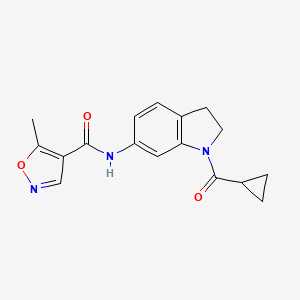
![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2413294.png)

